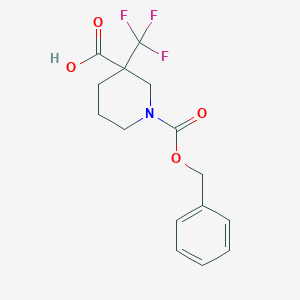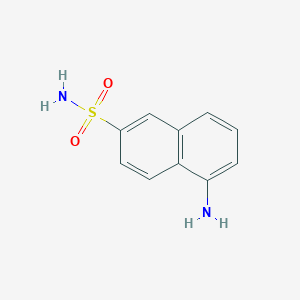![molecular formula C8H16ClNO B13515978 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic amine derivative, characterized by the presence of a bicyclo[311]heptane ring system with a methanamine group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: The initial step involves the formation of the bicyclo[3.1.1]heptane ring system through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methanamine group: The methanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor of the bicyclic system.
Hydrochloride salt formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the bicyclic system.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
- 1-{3-Oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride
- {2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine
Uniqueness
1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride is unique due to the presence of the 3-methyl substituent on the bicyclic ring system, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-2-7-3-8(4-7,5-9)10-6;/h6-7H,2-5,9H2,1H3;1H |
Clé InChI |
LTVLEHWORLLZAM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC(C2)(O1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
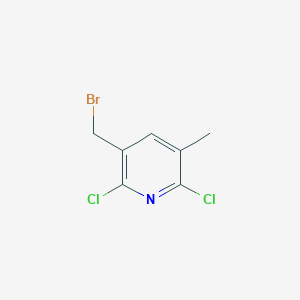

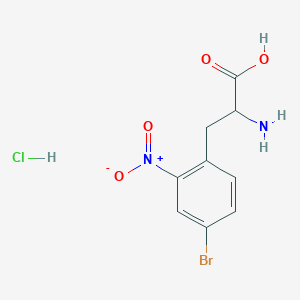
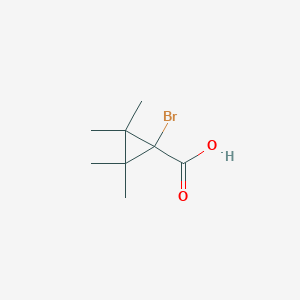

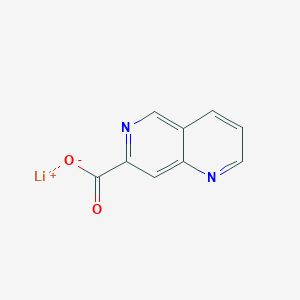
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
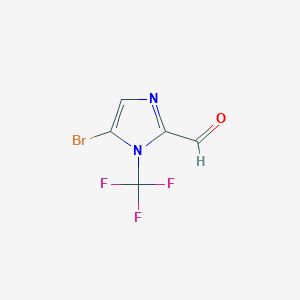
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)

![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
